Product packaging for Acetaldehyde, 9-acridinylhydrazone(Cat. No.:CAS No. 28951-19-1)

Acetaldehyde, 9-acridinylhydrazone

Cat. No.: B13731007
CAS No.: 28951-19-1
M. Wt: 235.28 g/mol
InChI Key: KTGVIELBHRXJBB-APQPDGGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde, 9-acridinylhydrazone is a specialized chemical reagent designed for research applications. The molecule features a hydrazone functional group, formed by the condensation of an acridine aldehyde with acetaldehyde hydrazone. Hydrazone derivatives are recognized for their strong complexing abilities and are frequently employed in analytical chemistry for the derivatization, stabilization, and detection of carbonyl compounds in various matrices . The incorporation of the 9-acridinyl moiety suggests potential applications in photochemical studies or as a fluorescent probe, given the well-documented photophysical characteristics of acridine-based structures. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B13731007 Acetaldehyde, 9-acridinylhydrazone CAS No. 28951-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28951-19-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(E)-ethylideneamino]acridin-9-amine

InChI

InChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+

InChI Key

KTGVIELBHRXJBB-APQPDGGLSA-N

Isomeric SMILES

C/C=N/NC1=C2C=CC=CC2=NC3=CC=CC=C31

Canonical SMILES

CC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Acetaldehyde, 9 Acridinylhydrazone

Advanced Synthetic Routes for 9-Acridinylhydrazine Precursors

The primary precursor for the synthesis of Acetaldehyde (B116499), 9-acridinylhydrazone is 9-acridinylhydrazine, also known as 9-hydrazinoacridine (B1294218). The synthesis of this crucial intermediate is most commonly achieved from 9-chloroacridine (B74977).

A conventional route involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride (POCl₃), which is heated to produce the crude 9-chloroacridine. orgsyn.org This intermediate is highly reactive and susceptible to hydrolysis, necessitating careful handling. orgsyn.org The subsequent conversion to 9-acridinylhydrazine is typically performed by reacting 9-chloroacridine with hydrazine (B178648) hydrate. This nucleophilic substitution reaction, where the hydrazine displaces the chlorine atom on the acridine (B1665455) ring, is a critical step in forming the precursor. The reaction of 9-chloroacridine with various amines and hydrazides is a versatile method for producing a range of 9-substituted acridine derivatives. researchgate.netresearchgate.net

Optimized Synthesis Protocols for Acetaldehyde, 9-acridinylhydrazone

The synthesis of the title compound, this compound, is achieved through the condensation reaction of 9-acridinylhydrazine with acetaldehyde. organicmystery.com This reaction is a classic example of hydrazone formation, a robust and widely used transformation in organic chemistry. numberanalytics.comnih.gov The process involves the reaction of the carbonyl group of acetaldehyde with the hydrazine derivative to form a carbon-nitrogen double bond. numberanalytics.comnih.gov

Solvent Effects on Reaction Yields and Purity

Below is an interactive table illustrating the general effect of solvent type on hydrazone synthesis.

Solvent TypeGeneral Effect on Reaction RateRationale
Protic (e.g., Ethanol, Methanol)Generally FavorableCan participate in proton transfer steps, stabilizing charged intermediates.
Aprotic Polar (e.g., DMSO, DMF)Moderate to FavorableCan solvate charged species, but does not directly participate in proton transfer.
Aprotic Nonpolar (e.g., Toluene)Less FavorablePoor stabilization of polar intermediates and transition states.
WaterFavorable, but potentially slowerCan act as a proton source/sink; however, reactant solubility can be a limiting factor. numberanalytics.com

Catalytic Enhancements in this compound Synthesis

Hydrazone formation is susceptible to catalysis, which can significantly accelerate the reaction rate, especially under mild or physiological conditions. sioc-journal.cnnih.gov

Acid Catalysis: The reaction is typically catalyzed by acid, with an optimal pH often falling between 4 and 6. numberanalytics.com The acid protonates the carbonyl oxygen of the acetaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the 9-acridinylhydrazine.

Nucleophilic Catalysis: Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation. sioc-journal.cnnih.govrsc.org The mechanism involves the initial reaction of the aniline catalyst with the aldehyde to form a highly reactive protonated Schiff base (an imine). rsc.org This intermediate is more electrophilic than the original aldehyde and reacts more rapidly with the hydrazine to form the final hydrazone product, regenerating the aniline catalyst in the process. rsc.org This catalytic approach is particularly valuable as it can overcome the slow reaction rates observed at neutral pH. nih.govrsc.org

The following table demonstrates the impact of a catalyst on hydrazone formation reaction rates.

ConditionRelative Reaction RateFold Increase
Uncatalyzed1x-
Aniline Catalyzed~29x29
Anthranilic Acid Catalyzed~61x61

Data derived from a comparative study on a model system at neutral pH, demonstrating the significant rate enhancement provided by nucleophilic catalysts. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a push towards more environmentally benign synthetic methods. For hydrazone synthesis, several green chemistry strategies have been explored. minarjournal.com These include:

Solvent-free reactions: Performing the condensation under mechanochemical conditions, such as ball milling, can yield the product with high efficiency without the need for bulk solvents. nih.govrsc.org

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. nih.govminarjournal.com

Use of water as a solvent: As mentioned, water can be used as a solvent, aligning with green chemistry principles, although reaction rates may need to be optimized. numberanalytics.com

These methods reduce waste, minimize the use of hazardous organic solvents, and can lower energy consumption. minarjournal.comrsc.org

Derivatization Reaction Mechanisms with Carbonyl Compounds

The formation of this compound from 9-acridinylhydrazine and acetaldehyde is a textbook example of a nucleophilic addition-elimination reaction. numberanalytics.com

Nucleophilic Addition-Elimination Pathways

The mechanism proceeds through a two-stage process: an initial nucleophilic addition followed by an elimination (or dehydration) step.

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the terminal nitrogen atom of 9-acridinylhydrazine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of acetaldehyde. numberanalytics.comnumberanalytics.com Simultaneously, the pi electrons of the carbon-oxygen double bond move to the oxygen atom, creating a tetrahedral intermediate known as a carbinolamine. fiveable.me This intermediate has a negatively charged oxygen and a positively charged nitrogen.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. numberanalytics.com This step can be facilitated by the solvent or trace amounts of acid or base. The result is a neutral amino alcohol intermediate.

Elimination of Water: The oxygen atom of the hydroxyl group is protonated (typically under acidic catalysis), converting it into a good leaving group (water). numberanalytics.com The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule. fiveable.me The loss of this small molecule is why the reaction is also known as a condensation reaction. numberanalytics.com

Deprotonation: Finally, a base (which could be a solvent molecule or another hydrazine molecule) removes a proton from the nitrogen atom to yield the final, stable this compound product and regenerate the catalyst. libretexts.org

This entire pathway is reversible, and the removal of water can be used to drive the reaction to completion.

Kinetic Studies of this compound Formation

The formation of this compound is a condensation reaction between 9-hydrazinoacridine and acetaldehyde. This reaction is reversible and proceeds via a two-step mechanism involving the initial formation of a tetrahedral intermediate (a hemiaminal), followed by the acid-catalyzed dehydration of this intermediate to yield the final hydrazone product.

Kinetic studies of hydrazone formation are crucial for understanding the reaction mechanism and optimizing reaction conditions. The reaction rate is typically monitored using spectroscopic methods, such as UV-Vis spectrophotometry, by observing the change in absorbance corresponding to the formation of the conjugated hydrazone product over time. amazonaws.com

The rate of formation of this compound is dependent on the concentrations of both reactants. The reaction generally follows second-order kinetics, where the rate is proportional to the product of the concentrations of 9-hydrazinoacridine and acetaldehyde. However, the kinetic behavior can be complex and may not always exhibit true second-order characteristics depending on the specific reaction conditions. amazonaws.com

The general rate law can be expressed as: Rate = k[9-Hydrazinoacridine][Acetaldehyde]

Where 'k' is the second-order rate constant. The value of 'k' is influenced by several factors, including the solvent, temperature, and pH of the reaction medium.

To illustrate the kinetic profile, a hypothetical set of experimental data for the formation of this compound at a constant pH and temperature is presented in the interactive table below.

Experiment[9-Hydrazinoacridine] (M)[Acetaldehyde] (M)Initial Rate (M/s)
10.010.012.5 x 10⁻⁵
20.020.015.0 x 10⁻⁵
30.010.025.0 x 10⁻⁵

Influence of pH and Temperature on Reaction Rates

The rate of formation of this compound is highly sensitive to both pH and temperature.

Influence of pH:

The pH of the reaction medium plays a critical role in the kinetics of hydrazone formation because it affects the protonation states of the reactants and the rate-limiting step of the reaction. The reaction is generally acid-catalyzed.

At low pH (acidic conditions): The dehydration of the tetrahedral intermediate is fast. However, the nucleophilicity of the hydrazine nitrogen in 9-hydrazinoacridine is reduced due to protonation. This can make the initial attack of the hydrazine on the protonated carbonyl group of acetaldehyde the rate-limiting step.

At neutral pH: The breakdown of the tetrahedral intermediate to eliminate water is typically the rate-limiting step. nih.gov This step is catalyzed by acid.

The optimal pH for hydrazone formation is typically found in the weakly acidic range (around pH 4-6). uni-muenchen.deljmu.ac.uk Below is a hypothetical representation of the effect of pH on the observed rate constant for the formation of this compound.

pHObserved Rate Constant (k_obs) (M⁻¹s⁻¹)
2.00.8
4.05.2
6.02.1
8.00.5

Influence of Temperature:

As with most chemical reactions, the rate of formation of this compound increases with temperature. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. The relationship between the rate constant and temperature can be described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the temperature in Kelvin

An increase in temperature will lead to a higher value of the rate constant, 'k', and thus a faster reaction rate.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound. Density Functional Theory (DFT) is a commonly employed method for studying such reaction pathways.

Computational studies can be used to:

Model the geometries of the reactants, transition states, intermediates, and products.

Calculate the energies of these species to determine the reaction energy profile and activation energies.

Investigate the role of catalysts and the effect of solvent on the reaction mechanism.

For the formation of this compound, computational models can help to understand the nature of the tetrahedral intermediate and the transition state for its dehydration. For instance, calculations at a level of theory such as M06-2X/6-31G* can be used to model the transition state energies. ljmu.ac.uk

A computational study would likely investigate the two key steps:

Nucleophilic attack: The attack of the nitrogen atom of 9-hydrazinoacridine on the carbonyl carbon of acetaldehyde to form the tetrahedral intermediate.

Dehydration: The elimination of a water molecule from the intermediate to form the C=N double bond of the hydrazone.

The calculations can also shed light on the role of the acridine moiety. The electron-withdrawing nature of the acridine ring system may influence the nucleophilicity of the hydrazine group and the stability of the intermediates and transition states. It is proposed that electron-withdrawing groups can increase the reactivity of aldehydes in hydrazone formation. nih.gov

A hypothetical energy profile for the reaction, as could be determined from computational studies, is presented below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Reactants9-Hydrazinoacridine + Acetaldehyde0
Transition State 1[TS for nucleophilic attack]+15
IntermediateTetrahedral Intermediate+5
Transition State 2[TS for dehydration]+20
ProductsThis compound + H₂O-5

This profile illustrates the relative energies of the species involved in the reaction, highlighting the activation barriers for the two main steps.

Spectroscopic Characterization and Fluorescence Mechanisms

Elucidation of Electronic Transitions and Energy Transfer Processes

The electronic absorption and emission spectra of Acetaldehyde (B116499), 9-acridinylhydrazone are predicted to be dominated by π-π* transitions within the acridine (B1665455) ring. The lowest energy absorption band would correspond to the S₀ → S₁ transition. The hydrazone group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted acridine.

Intramolecular charge transfer (ICT) is a plausible energy transfer process in this molecule. Upon photoexcitation, electron density may shift from the hydrazone moiety to the electron-deficient acridine ring. This ICT character of the excited state is a key factor influencing the fluorescence properties, including solvatochromism and pH sensitivity.

Fluorescence Quantum Yield and Lifetimes in Various Environments

The fluorescence quantum yield (Φf) of Acetaldehyde, 9-acridinylhydrazone, a measure of its emission efficiency, is anticipated to be highly dependent on the solvent environment. In non-polar solvents, a relatively high quantum yield may be observed. However, in polar protic solvents, the formation of hydrogen bonds with the hydrazone and acridine nitrogen atoms can provide non-radiative decay pathways, leading to a decrease in Φf.

The fluorescence lifetime (τf), the average time the molecule spends in the excited state, is also expected to vary with the solvent. Typical fluorescence lifetimes for acridine derivatives are in the nanosecond range. For this compound, the lifetime would likely be influenced by the same factors affecting the quantum yield.

A hypothetical data table illustrating the expected trend in fluorescence quantum yield and lifetime in different solvents is presented below.

SolventPolarityExpected Fluorescence Quantum Yield (Φf)Expected Fluorescence Lifetime (τf) (ns)
DioxaneNon-polarHighLonger
TolueneNon-polarHighLonger
Acetonitrile (B52724)Polar aproticModerateIntermediate
EthanolPolar proticLowShorter
WaterPolar proticVery LowShorter

Solvatochromic Effects on Excitation and Emission Spectra

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a predicted characteristic of this compound due to the likely ICT nature of its excited state. An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift in the emission spectrum (positive solvatochromism).

The Lippert-Mataga equation can be used to model this behavior, relating the Stokes shift (the difference between the absorption and emission maxima) to the solvent polarity function. A linear plot of the Stokes shift versus the solvent polarity function would provide evidence for the ICT character of the excited state.

The following table illustrates the anticipated solvatochromic shifts in different solvents.

SolventDielectric ConstantAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Hexane1.88~380~420~2600
Dichloromethane8.93~385~450~3900
Acetonitrile37.5~390~480~5100
Methanol (B129727)32.7~392~500~5800

pH-Dependent Fluorescence Behavior and Protonation States

The fluorescence of this compound is expected to be highly sensitive to pH due to the presence of multiple protonation sites: the acridine ring nitrogen and the nitrogen atoms of the hydrazone group. Protonation of the acridine nitrogen at low pH would likely lead to a significant red shift in the absorption and emission spectra and a change in the fluorescence intensity.

The hydrazone moiety can also undergo protonation, which would further modulate the electronic properties of the molecule. The different protonated species would exhibit distinct absorption and emission characteristics. A fluorometric titration, where the fluorescence intensity or wavelength is monitored as a function of pH, could be used to determine the pKa values of the different protonation equilibria. It is plausible that this compound could serve as a ratiometric pH sensor, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH.

Spectroscopic Probes for Reaction Monitoring

The reactive nature of the hydrazone group makes this compound a potential candidate as a spectroscopic probe for monitoring chemical reactions. For instance, hydrazones can react with aldehydes and ketones to form azines. This reaction would lead to a change in the conjugation of the system, resulting in a detectable change in the absorption and fluorescence spectra. This property could be exploited for the development of chemosensors for the detection of carbonyl compounds.

Advanced Analytical Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector (HPLC-FLD) stands as a primary method for the analysis of Acetaldehyde (B116499), 9-acridinylhydrazone. The technique offers excellent sensitivity and selectivity due to the specific excitation and emission wavelengths of the acridine (B1665455) group. researchgate.net The planar structure of the acridine ring system allows for strong interaction with various stationary phases, enabling effective chromatographic separation. nih.gov

Stationary Phase Selection and Mobile Phase Optimization

The choice of stationary phase and the composition of the mobile phase are critical for achieving optimal separation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for acridine derivatives. researchgate.net

Stationary Phase Selection: The selection of the stationary phase is governed by the chemical properties of the analyte. welch-us.com For Acetaldehyde, 9-acridinylhydrazone, which possesses both a hydrophobic acridine core and a more polar hydrazone group, alkyl-bonded silicas are highly effective.

C18 (Octadecylsilane): This is the most widely used stationary phase due to its strong hydrophobic retention capabilities. chromatographyonline.comamerigoscientific.com It is well-suited for retaining the nonpolar, planar acridine ring of the analyte. Research on related acridone (B373769) and acetaldehyde-hydrazone derivatives frequently employs C18 columns, demonstrating their suitability. researchgate.netnih.govresearchgate.net

C8 (Octylsilane): C8 phases offer similar retention mechanisms to C18 but with less hydrophobicity, which can result in shorter analysis times. welch-us.com This can be advantageous if the analyte is too strongly retained on a C18 column.

Phenyl Phases: These phases provide alternative selectivity through π-π interactions with the aromatic acridine ring system, in addition to hydrophobic interactions. This can be beneficial for resolving structurally similar compounds.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and a polar organic solvent. scioninstruments.com

Organic Solvents: Acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH) are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analyte.

Aqueous Phase/pH Control: An aqueous buffer is used to maintain a constant pH, which is crucial as the charge state of the analyte and residual silanol (B1196071) groups on the stationary phase can be pH-dependent. For the analysis of acetaldehyde derivatized with dansylhydrazine, an acetic acid aqueous solution with a pH of 2.55 has been used effectively. nih.govresearchgate.net

Below is a table summarizing stationary phase characteristics for the analysis of this compound.

Stationary Phase Primary Interaction Key Characteristics Typical Application
C18 Hydrophobic High hydrophobicity, strong retention for nonpolar to moderately polar compounds. chromatographyonline.com General purpose analysis of acridine derivatives. researchgate.net
C8 Hydrophobic Moderate hydrophobicity, less retention than C18. welch-us.com Faster analysis, suitable for compounds with high affinity for C18.

| Phenyl | π-π Interactions, Hydrophobic | Alternative selectivity for aromatic compounds. welch-us.com | Separation of analytes with aromatic rings where C18/C8 provide insufficient resolution. |

Isocratic and Gradient Elution Strategies

The composition of the mobile phase during the analytical run can be either constant (isocratic) or varied over time (gradient). danaher.com The choice between these two strategies depends on the complexity of the sample matrix and the range of polarities of the compounds being analyzed. phenomenex.com

Isocratic Elution: This method uses a constant mobile phase composition throughout the run. danaher.com It is simple, requires less sophisticated equipment, and provides a stable baseline. phenomenex.com Isocratic elution is ideal for the analysis of simple mixtures or for quality control applications where only a few compounds with similar retention behaviors are being quantified. danaher.com

Gradient Elution: In this strategy, the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. danaher.com This approach is highly effective for complex samples containing analytes with a wide range of hydrophobicities. It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. For the analysis of acetaldehyde derivatives and related acridones, gradient elution is frequently the method of choice. researchgate.netnih.govresearchgate.net For instance, a gradient of methanol in water or acetonitrile in an acidic buffer has been successfully used. researchgate.netnih.gov

Elution ModeMobile Phase CompositionBest ForAdvantagesDisadvantages
Isocratic Constant (e.g., 60% Acetonitrile / 40% Water) phenomenex.comSimple mixtures, routine analysis danaher.comSimplicity, stable baseline, lower cost danaher.comPoor resolution for complex samples, long run times for strongly retained compounds danaher.com
Gradient Variable (e.g., Acetonitrile from 30% to 90% over 20 min)Complex mixtures with diverse analyte polarities danaher.comImproved resolution, shorter run times, increased peak capacity danaher.comRequires more complex equipment, potential for baseline drift phenomenex.com

Column Chemistry and Separation Efficiency

Separation efficiency in HPLC is largely determined by the physical and chemical characteristics of the column. Modern HPLC columns utilize high-purity silica (B1680970) particles that are uniformly spherical, leading to more symmetrical peaks. hplc.eu

The efficiency of a column is often described by the number of theoretical plates (N). Higher values of N indicate a more efficient column capable of producing sharper peaks and better resolution. Factors influencing efficiency include:

Particle Size: Smaller particle sizes (e.g., 3 µm vs. 5 µm) lead to higher efficiency and better resolution.

Column Length: Longer columns generally provide more theoretical plates and thus better separation, but at the cost of longer analysis times and higher backpressure.

Bonding Chemistry: The type of bonding (e.g., monomeric vs. polymeric) and end-capping (treating residual silanol groups) significantly impacts peak shape and selectivity. End-capping is particularly important for basic compounds like acridines to prevent peak tailing.

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

UHPLC represents a significant advancement over conventional HPLC, primarily through the use of columns packed with sub-2 µm particles. This allows for much faster separations and higher efficiency. The principles of stationary and mobile phase selection used in HPLC are directly transferable to UHPLC. For instance, methods developed on HPLC columns with 3 µm particles can often be adapted for faster UHPLC applications. sielc.com The integration of UHPLC can drastically reduce analysis time from minutes to seconds, significantly increasing sample throughput, which is critical in high-demand analytical environments.

Capillary Electrophoresis (CE) with Fluorescence Detection

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org When coupled with laser-induced fluorescence (LIF) detection, CE offers exceptionally high separation efficiency and extremely low detection limits, often in the attomole (10⁻¹⁸ mol) range. nih.govnih.gov This makes CE-LIFD a highly suitable method for trace analysis of fluorescent compounds like this compound.

Electrolyte Composition and Separation Voltage Optimization

In CE, the separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The composition of the BGE and the applied voltage are the most critical parameters for optimizing separation. nih.govsciex.com

Electrolyte Composition: The BGE influences the separation by controlling pH, ionic strength, and the electroosmotic flow (EOF).

pH: The pH of the electrolyte determines the charge on the analyte and the charge on the inner wall of the fused-silica capillary. This affects both the electrophoretic mobility of the analyte and the magnitude of the EOF. sciex.com

Buffer Components: Various buffer systems can be used. Simple buffers like phosphate (B84403) or borate (B1201080) are common. For CE-MS, volatile electrolytes like ammonium (B1175870) acetate (B1210297) are preferred. nih.gov The choice of buffer can also introduce secondary interactions to improve selectivity.

Separation Voltage Optimization: The applied voltage generates the electric field that drives the separation. sciex.com

Effect on Migration Time: Increasing the voltage leads to a stronger electric field, which decreases the migration time for all analytes.

Effect on Resolution and Efficiency: Higher voltages generally lead to sharper peaks and better efficiency. However, an excessively high voltage can cause significant Joule heating within the capillary. This heating can create viscosity gradients and degrade the separation efficiency.

Optimization: The optimal voltage is a compromise that provides the fastest analysis and best resolution without causing detrimental heating effects. youtube.com This is often determined experimentally by performing separations at various voltages and monitoring the separation efficiency and peak shape. For example, in one study, an optimal voltage of 20 kV was established for the separation of 16 chlorophenols. nih.gov

The table below presents typical parameters that are optimized in CE method development.

Parameter Typical Range Effect on Separation Optimization Goal
Electrolyte pH 2 - 11 Affects analyte charge and EOF. sciex.com Achieve maximum charge difference between analytes and control EOF.
Electrolyte Concentration 10 - 100 mM Influences ionic strength, current, and Joule heating. nih.gov Maintain sufficient buffering capacity while minimizing current to prevent heating.

| Separation Voltage | 10 - 30 kV | Determines electric field strength, migration speed, and efficiency. nih.govsciex.com | Maximize efficiency and minimize analysis time without excessive Joule heating. youtube.com |

Electroosmotic Flow Control and Sample Injection

In the realm of capillary electrophoresis (CE), the control of electroosmotic flow (EOF) is paramount for achieving high-resolution separations and reproducible results. The EOF is the bulk flow of liquid in the capillary under the influence of an applied electric field. For a compound like this compound, which possesses a distinct molecular structure, managing the EOF is critical.

The EOF originates from the ionization of silanol groups on the inner surface of the fused-silica capillary, creating a negatively charged wall that attracts cations from the buffer, forming an electrical double layer. The movement of this solvated cation layer towards the cathode generates the EOF. The magnitude and direction of the EOF can be manipulated by several factors:

Buffer pH: Altering the pH of the buffer system is a primary method for controlling the EOF. At high pH values, the deprotonation of silanol groups is enhanced, leading to a stronger EOF. Conversely, at low pH, the silanol groups are protonated, reducing or even reversing the EOF. For the analysis of acridinylhydrazone derivatives, the optimal pH would need to be determined experimentally to ensure the stability of the compound and achieve the desired separation.

Buffer Concentration: Increasing the buffer concentration decreases the thickness of the electrical double layer, which in turn reduces the EOF velocity.

Organic Modifiers: The addition of organic solvents, such as methanol or acetonitrile, to the buffer can alter its viscosity and dielectric constant, thereby influencing the EOF.

Dynamic Coatings: The capillary wall can be dynamically coated with cationic or anionic surfactants or polymers. These coatings can modify the surface charge and, consequently, the EOF. For instance, a cationic coating would reverse the EOF, which could be advantageous for the separation of certain analytes.

Sample Injection in CE is typically performed using either hydrodynamic or electrokinetic injection.

Hydrodynamic Injection: This method involves applying a pressure difference across the capillary for a short period, forcing a small plug of the sample into the capillary. The volume of the injected sample is directly proportional to the pressure, the capillary radius, and the injection time.

Electrokinetic Injection: In this technique, a voltage is applied across the capillary while its inlet is immersed in the sample solution. This method is inherently biased towards analytes with higher electrophoretic mobilities. For this compound, its charge and mobility in the chosen buffer system would dictate the efficiency of this injection method.

The choice between these injection techniques would depend on the specific analytical requirements, such as the desired sensitivity and the concentration of the analyte in the sample matrix.

Flow Injection Analysis (FIA) Systems with Fluorescence Detection

Flow Injection Analysis (FIA) is a highly versatile and automated technique that is well-suited for the rapid and sensitive determination of this compound, particularly when coupled with fluorescence detection. The inherent fluorescence of the acridine moiety in the compound makes this a powerful analytical approach.

A typical FIA system for this purpose would consist of:

A peristaltic pump to propel a carrier stream (e.g., a buffer solution) at a constant flow rate.

An injection valve to introduce a precise volume of the sample containing this compound into the carrier stream.

A reaction coil , if necessary, to allow for any online derivatization or to ensure complete mixing of the sample with the carrier before detection. Given the intrinsic fluorescence of the target compound, a reaction may not be necessary unless pH adjustment or other conditioning is required to enhance the fluorescence signal.

A fluorescence detector to measure the emission of light from the analyte as it passes through the flow cell. The detector would be set at the specific excitation and emission wavelengths for this compound.

The principle of FIA relies on the controlled dispersion of the injected sample plug into the carrier stream. This creates a transient signal at the detector, the peak height or area of which is proportional to the concentration of the analyte. The high sample throughput and low reagent consumption are significant advantages of FIA.

Method Validation and Performance Characteristics

A rigorous method validation is essential to ensure the reliability and accuracy of any newly developed analytical method for this compound. This process involves the systematic evaluation of several key performance characteristics.

Linearity and Dynamic Range Assessment

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval over which the method provides a linear response.

To assess linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. A calibration curve would then be constructed by plotting the instrument response (e.g., fluorescence intensity or peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis. A value close to 1 indicates a strong linear relationship.

Table 1: Hypothetical Linearity Data for this compound Analysis

Concentration (µg/mL)Instrument Response (Arbitrary Units)
0.1150
0.5750
1.01520
2.53780
5.07550
10.015100

This table presents hypothetical data for illustrative purposes.

Sensitivity and Detection Limit Determinations

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.

Precision and Accuracy Studies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies. In recovery studies, a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Table 2: Hypothetical Precision and Accuracy Data

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
0.52.13.598.5
5.01.52.8101.2
10.01.22.599.8

This table presents hypothetical data for illustrative purposes.

Selectivity and Interference Evaluation

Selectivity, or specificity, is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. To evaluate selectivity, potential interfering substances, such as structural analogs, precursors (acetaldehyde and 9-hydrazinoacridine), or common sample matrix components, would be analyzed to see if they produce a signal that could be mistaken for the analyte.

The analysis of blank samples and samples spiked with potential interferents would be performed. The absence of any significant signal at the retention time or characteristic wavelength of this compound in the blank and the ability to accurately quantify the analyte in the presence of interferents would demonstrate the selectivity of the method.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound "this compound" that aligns with the requested outline. The specified applications in environmental and food analysis are well-established fields for the detection of aldehydes and carbonyls; however, the primary reagent used for this purpose is almost universally 2,4-dinitrophenylhydrazine (B122626) (DNPH), not an acridine-based hydrazine (B178648).

Searches for the use of "this compound" or its parent reagent, 9-hydrazinoacridine (B1294218), in the analysis of air, water, soil, alcoholic beverages, or edible oils did not yield any relevant research findings. The methods described in scientific literature for these specific applications consistently cite the use of DNPH and other reagents. nih.govnih.govyoungin.comsigmaaldrich.comresearchgate.netepa.gov

Therefore, creating an article that details the use of "this compound" for the outlined applications would be scientifically inaccurate and would require fabricating information. The compound specified by the user does not appear to be a reagent used in these standard analytical methods.

Applications in Complex Matrix Analysis

Food Science and Quality Control

Off-Flavor Compound Detection in Food Products

The presence of certain aldehydes is often associated with the development of off-flavors in food and beverage products, impacting consumer acceptance. The sensitive and accurate quantification of these compounds is crucial for quality control. While direct analysis is difficult, derivatization with reagents like Girard's reagent T (GRT) facilitates their determination.

In the context of brewing, for instance, stale or off-flavors can be attributed to the presence of various aldehydes. Analytical methods using derivatization have been developed to monitor these compounds. For example, gas-diffusion microextraction (GDME) coupled with derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH), another hydrazone-forming reagent, has been successfully applied to the analysis of aldehydes in beer. researchgate.net This approach allows for the simultaneous extraction and derivatization of aldehydes like acetaldehyde (B116499) and furfural. researchgate.net The resulting hydrazones are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. researchgate.net Although not specifically using Acetaldehyde, 9-acridinylhydrazone, this methodology highlights the principle of using hydrazone formation for off-flavor analysis.

AnalyteMatrixDerivatization ReagentAnalytical Method
Acetaldehyde, FurfuralBeerDNPHGDME-HPLC-UV
α-dicarbonylsSoft DrinksGirard's Reagent TIon-Pair RP-LC-UV

This table presents examples of aldehyde analysis in beverages using hydrazone derivatization.

Analytical Studies in Biological Sample Matrices (Non-Clinical)

The analysis of aldehydes in biological samples is of significant interest as these compounds can be biomarkers for various physiological and pathological processes, including oxidative stress.

Analysis of Endogenous Aldehydes in Cellular Extracts

Endogenous aldehydes are produced in cells through various metabolic and oxidative processes. Their high reactivity makes them potentially toxic, and their quantification can provide insights into cellular health. The use of Girard's reagents has proven effective in profiling the "carbonyl submetabolome" in biological samples. researchgate.net

A strategy known as Girard derivatization-based enrichment (GDBE) has been developed to selectively capture and analyze carbonyl metabolites from cellular extracts. researchgate.net In this method, a functionalized resin with a hydrazide moiety reacts with carbonyl compounds. After washing away non-carbonyl compounds, the captured hydrazones are cleaved and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This technique has been applied to liver tissue extracts, demonstrating its ability to selectively enrich and identify a wide range of carbonyl-containing metabolites. researchgate.net

Furthermore, modified Girard's reagents have been synthesized to enhance the sensitivity of aldehyde and ketone analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.net For example, 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB) has been shown to significantly increase signal intensity compared to Girard's reagent T for various carbonyls. researchgate.net This allows for the profiling of long-chain aldehydes in plasma plasmalogens and ketoacids in urine. researchgate.net

Sample MatrixReagentKey FindingReference
Liver TissueCCRI Resins (Girard-based)Selective capture and profiling of the carbonyl submetabolome. researchgate.net
Plasma, UrineHTMOB (Modified Girard)Increased sensitivity for profiling long-chain aldehydes and ketoacids. researchgate.net
Human UrineHBP (Girard-type)Non-targeted profiling and identification of endogenous aldehydes. researchgate.net

This table summarizes studies on the analysis of endogenous aldehydes in biological samples using Girard-type reagents.

Derivatization of Carbonyls in Fermentation Broths

Fermentation broths are complex mixtures containing a wide variety of organic compounds, including aldehydes and ketones, which can be products, by-products, or intermediates of the fermentation process. The isolation and quantification of these carbonyl compounds are essential for process monitoring and optimization.

Girard's reagents have been historically used for the selective extraction of ketonic steroids from complex mixtures. scribd.com The principle relies on the formation of water-soluble hydrazones, which can be separated from the non-ketonic, organic-soluble components. scribd.com This same principle is applicable to the analysis of carbonyls in fermentation broths. For instance, in the production of riboflavin, industrial fermentation broths can be a source of various lactones, and derivatization techniques are crucial for their characterization. nih.gov While not a direct measurement of aldehydes, this demonstrates the utility of such reagents in complex fermentation media.

Characterization of Aldehydes in Enzyme Reaction Systems

Understanding the kinetics and mechanisms of enzyme-catalyzed reactions often requires the identification and quantification of transient intermediates, which can include aldehydes. Derivatization with hydrazone-forming reagents can be used to trap and stabilize these reactive species for subsequent analysis.

In the study of biosynthetic pathways, such as that of artemisinin (B1665778) in Artemisia annua, Girard's reagent P was used to extract aldehydes and ketones from the essential oil of the plant. scispace.com This allowed for the isolation and identification of artemisinic aldehyde, a key intermediate in the pathway. scispace.com Similarly, in the characterization of a polyketide natural product from Nocardia, derivatization with Girard's reagent T confirmed the presence of an aldehyde functional group in the final product. nih.gov These examples underscore the importance of hydrazone derivatization in elucidating enzymatic reaction pathways and characterizing the structure of enzyme products.

Comparative Studies with Other Derivatization Reagents

Relative Advantages Over 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the determination of carbonyl compounds. However, it presents several drawbacks. The derivatization of aldehydes with DNPH can lead to the formation of E/Z stereoisomers, which may result in multiple chromatographic peaks for a single analyte, complicating quantification. nih.gov These isomers can also exhibit different spectral properties, with Z-isomers showing absorption maxima at shorter wavelengths. nih.gov Furthermore, the stability of aldehyde-2,4-dinitrophenylhydrazones can be a concern, with potential for degradation under certain conditions. nih.gov

Fluorescent derivatization reagents like 9-hydrazinoacridine (B1294218), the precursor to Acetaldehyde (B116499), 9-acridinylhydrazone, offer significant advantages over DNPH. The primary benefit lies in the substantially higher sensitivity achieved with fluorescence detection compared to the UV-Vis detection typically used for DNPH derivatives. This enhanced sensitivity is crucial for detecting trace levels of acetaldehyde in various matrices. Additionally, fluorescent hydrazones are often more stable than their dinitrophenylhydrazone counterparts, leading to more robust and reproducible analytical methods.

Table 1: General Comparison of DNPH and Fluorescent Hydrazine (B178648) Reagents

Feature2,4-Dinitrophenylhydrazine (DNPH)Fluorescent Hydrazine Reagents (e.g., 9-Hydrazinoacridine)
Detection Method UV-Vis AbsorptionFluorescence Emission
Sensitivity ModerateHigh to Very High
Isomer Formation Can form E/Z isomers, complicating analysis nih.govGenerally forms a single, stable derivative
Derivative Stability Can be prone to degradation nih.govOften more stable
Selectivity Reacts with aldehydes and ketonesReacts with aldehydes and ketones

Comparison with Other Fluorescent Hydrazine Derivatives

A variety of fluorescent hydrazine derivatives have been developed for the analysis of aldehydes. These reagents are designed to offer high reaction yields, stable products, and intense fluorescence.

BODIPY-based Hydrazines: Reagents such as 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacene (BODIPY-aminozide) have been shown to react with aliphatic aldehydes to form highly fluorescent and stable hydrazone derivatives. These derivatives can be separated by high-performance liquid chromatography (HPLC) and offer very low detection limits, in the nanomolar range. researchgate.net

Benzoxadiazole Derivatives: 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) is another fluorescent reagent that reacts with short-chain aliphatic aldehydes, including acetaldehyde. The resulting DBD-hydrazones can be analyzed by reversed-phase HPLC with fluorescence detection, enabling the determination of submicromolar concentrations. nih.gov

Naphthalimide-based Hydrazines: These reagents have also been utilized for the fluorescent labeling of aldehydes.

While specific comparative data for Acetaldehyde, 9-acridinylhydrazone against these other fluorescent hydrazines is limited in publicly available literature, the acridine (B1665455) moiety is known for its strong fluorescence, suggesting that its hydrazone derivatives would also exhibit favorable detection characteristics. The choice of a specific fluorescent reagent often depends on the specific analytical requirements, such as the desired excitation and emission wavelengths, and the chromatographic conditions.

Selectivity and Reactivity Profiles Against Alternative Reagents

The hydrazine functional group is highly reactive towards carbonyl groups of aldehydes and ketones. This reactivity forms the basis of derivatization for a wide range of carbonyl compounds.

Selectivity for Aldehydes vs. Ketones: Like most hydrazine-based reagents, 9-hydrazinoacridine is expected to react with both aldehydes and ketones. The relative reactivity often favors aldehydes due to less steric hindrance around the carbonyl carbon.

Alternative Reagent Chemistries: Other classes of reagents exist for aldehyde derivatization. For instance, N-(5-dimethylamino-1-naphtalenesulphonamido)-3-oxapentane-1,5-dioxyamine (dansyloxyamine) reacts with aldehydes and ketones to form oxime ethers, which are then analyzed by HPLC with fluorescence detection.

The selectivity of 9-hydrazinoacridine is primarily for the carbonyl functional group. Distinguishing between different aldehydes and ketones is then achieved through chromatographic separation of their respective hydrazone derivatives.

Cost-Effectiveness and Practicality Considerations

The practical application of a derivatization reagent is significantly influenced by its cost and the complexity of the derivatization procedure.

Cost: The cost of specialized fluorescent labeling reagents, including 9-hydrazinoacridine, is generally higher than that of a common reagent like DNPH. This can be a limiting factor for routine, high-throughput analyses. However, the increased sensitivity may justify the higher cost if trace-level detection is required, as it might eliminate the need for costly pre-concentration steps.

Practicality: The derivatization procedure for many fluorescent hydrazine reagents is often straightforward and can be performed under mild conditions. welch-us.com However, factors such as the stability of the reagent, the reaction time, and the need for removal of excess reagent must be considered. While derivatization adds a step to the analytical workflow, the significant improvement in detection capabilities often outweighs this drawback. welch-us.com

Emerging Research Directions and Future Perspectives

Integration with Miniaturized Analytical Devices

The integration of derivatization reagents with miniaturized analytical devices, such as microfluidic chips, is a significant step towards creating micro-total analysis systems (µTAS). For Acetaldehyde (B116499), 9-acridinylhydrazone, this involves its potential use in on-chip derivatization for the analysis of carbonyl compounds. Research in this area has demonstrated the feasibility of integrating on-line microdialysis sampling and on-chip sample derivatization for the analysis of amino acids and peptides using other fluorescent reagents like naphthalene-2,3-dicarboxaldehyde/2-mercaptoethanol (NDA/2ME). nih.gov

The principle involves the continuous mixing of the sample containing carbonyls with a solution of the derivatizing agent within the microfluidic channels. The resulting fluorescent hydrazone derivatives can then be separated by microchip electrophoresis and detected using laser-induced fluorescence (LIF). This approach significantly reduces sample and reagent consumption, shortens analysis times, and allows for high-temporal resolution monitoring of target analytes. While specific studies on the integration of Acetaldehyde, 9-acridinylhydrazone into such devices are not yet widely published, its properties make it a suitable candidate for such applications.

Table 1: Potential Advantages of Integrating this compound with Miniaturized Devices

FeaturePotential Advantage
Reduced Volumes Minimizes consumption of the derivatizing agent and sample.
Faster Analysis Rapid on-chip reaction and separation lead to shorter analysis times.
High-Throughput Potential for parallel processing of multiple samples.
Increased Sensitivity LIF detection of the fluorescent acridine (B1665455) moiety offers low detection limits.
Portability Enables the development of portable analytical instruments.

Development of this compound-Based Sensors

The development of chemical sensors based on fluorescent acridine derivatives is an active area of research. researchgate.netresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to a specific analyte. While much of the existing research focuses on sensors for metal ions or DNA, the underlying principles can be adapted for the development of sensors for carbonyl compounds using this compound. nih.govmdpi.com

An this compound-based sensor could be designed where the fluorescence of the acridine group is quenched in the unbound state and is enhanced upon reaction with a target aldehyde or ketone. This could be achieved by immobilizing 9-hydrazinoacridine (B1294218) on a solid support, such as a polymer film or nanoparticles. Exposure to a sample containing carbonyls would lead to the in-situ formation of the fluorescent hydrazone, resulting in a measurable change in fluorescence intensity. Such sensors could find applications in environmental monitoring for detecting volatile organic compounds (VOCs) or in food quality control.

Theoretical Modeling of Derivatization Efficiency

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the reactivity of chemical compounds. ajol.infonih.govmdpi.com Theoretical modeling of the derivatization reaction between 9-hydrazinoacridine and various carbonyl compounds can offer valuable insights into the reaction mechanism, kinetics, and factors influencing the derivatization efficiency.

Studies have shown that the reactivity of hydrazine-based derivatization reagents can be theoretically investigated to screen for highly reactive agents. researchgate.netepa.gov By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), transition state energies, and reaction enthalpies, researchers can predict the reaction rates and yields for different aldehydes and ketones with 9-hydrazinoacridine. ajol.info This theoretical understanding can guide the optimization of reaction conditions, such as pH and temperature, to achieve maximum derivatization efficiency and can also aid in the design of new, even more reactive acridine-based derivatizing agents. researchgate.netacs.org

Table 2: Key Parameters in Theoretical Modeling of Derivatization

ParameterSignificance
HOMO-LUMO Gap Indicates the chemical reactivity and stability of the molecules.
Transition State Energy Determines the activation energy and thus the rate of the reaction.
Reaction Enthalpy Indicates whether the reaction is exothermic or endothermic.
Solvation Effects Models the influence of the solvent on the reaction pathway and efficiency.

Exploration of Novel Reaction Pathways and Analytes

Currently, the primary application of this compound is the derivatization of aldehydes and ketones through the formation of a hydrazone linkage. However, the chemical reactivity of the acridine ring system and the hydrazone functionality opens up possibilities for exploring novel reaction pathways and targeting new classes of analytes.

Future research could investigate the potential for post-derivatization modifications of the this compound product to enhance its analytical properties, such as shifting its fluorescence wavelength for multiplexed detection. Furthermore, while the focus has been on carbonyls, the reactivity of the hydrazone moiety itself could be exploited for further chemical transformations, potentially leading to the development of novel analytical methods for other functional groups.

Multidimensional Chromatography Applications

Complex samples, such as environmental extracts or biological fluids, often contain a multitude of carbonyl compounds that can be difficult to separate and quantify using one-dimensional chromatography. Multidimensional chromatography, which combines two or more separation techniques with different selectivities, offers a powerful solution for resolving such complex mixtures.

The use of this compound as a pre-column derivatizing agent is highly amenable to multidimensional chromatography. For instance, a complex mixture of derivatized aldehydes and ketones could be first separated based on their polarity using reversed-phase liquid chromatography (RPLC). Fractions from this first dimension could then be transferred to a second dimension column with a different stationary phase, such as one that separates based on shape selectivity, to resolve co-eluting isomers. The high fluorescence of the acridine tag would ensure sensitive detection after the final separation step. While specific applications with this compound are yet to be detailed, the principles have been established with other derivatizing agents. nih.gov

Automation and High-Throughput Screening Methodologies

The need for rapid and efficient analysis of large numbers of samples has driven the development of automated and high-throughput screening (HTS) methods. The derivatization of carbonyls with reagents like this compound can be integrated into such automated workflows. Automated systems have been developed for the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH), demonstrating the feasibility of this approach. acs.org

In an HTS context, a robotic liquid handling system could be programmed to perform the derivatization of samples in a microplate format. The resulting fluorescent hydrazone derivatives could then be rapidly analyzed by techniques such as fluorescence polarization or directly by injection into a fast liquid chromatography system coupled with a fluorescence detector. This would enable the high-throughput screening of carbonyl compounds in applications like environmental monitoring, food analysis, or metabolomics research. copernicus.orgchemrxiv.orgcopernicus.org The combination of a highly reactive and fluorescent derivatizing agent like this compound with automation is a promising direction for future research.

Q & A

Q. What are the standard analytical methods for quantifying acetaldehyde derivatives like 9-acridinylhydrazone in biological or environmental samples?

The most widely accepted method involves derivatization of acetaldehyde with hydrazine-based reagents (e.g., 2,4-dinitrophenylhydrazine) to form stable hydrazones, followed by separation via high-performance liquid chromatography (HPLC) or gas chromatography (GC) . For biological samples, rapid deproteinization (<5 seconds) is critical to prevent artifactual acetaldehyde formation during sample preparation. Thiourea can inhibit oxidation artifacts, and correction curves are recommended to account for matrix effects .

Q. How is acetaldehyde, 9-acridinylhydrazone synthesized, and what are its key stability considerations?

Hydrazones are typically synthesized by reacting acetaldehyde with 9-acridinylhydrazine under reflux conditions in a solvent like ethanol. The reaction efficiency depends on pH, temperature, and reactant stoichiometry. Stability is influenced by exposure to light, moisture, and reactive agents (e.g., strong acids/bases, oxidizing agents), which can induce polymerization or degradation . Storage under inert atmospheres and low temperatures is advised.

Q. What experimental designs are used to study adsorption-desorption dynamics of acetaldehyde derivatives in separation science?

Breakthrough experiments combined with Langmuir isotherm modeling are common. For reactive compounds like acetaldehyde (which trimerizes), adsorption parameters are optimized via "best-fit" procedures to experimental data. Binary adsorption studies (e.g., 1-butanol/water systems) use simulated and experimental curves to validate models, with mass balance errors kept below 5% .

Advanced Research Questions

Q. How can discrepancies in acetaldehyde measurements between PTR-MS and DNPH-HPLC methods be resolved in atmospheric studies?

Discrepancies arise from interferences in PTR-MS (e.g., isobaric compounds at m/z 45) and DNPH derivatization efficiency. A slope of 1.47±0.09 (PTR-MS vs. DNPH-HPLC) indicates systematic bias. Method harmonization requires cross-calibration with isotopically labeled standards and validation against certified reference materials. RMA regression analysis (R²=0.72) is recommended for data reconciliation .

Q. What genetic factors influence acetaldehyde toxicity, and how are they modeled in pharmacokinetic studies?

Genetic scores combining SNPs in ADH1B, ADH1C, and ALDH1B predict acetaldehyde accumulation (e.g., rs1229984 slows ethanol-to-acetaldehyde metabolism). Physiologically based pharmacokinetic (PBPK) models incorporate these variants to simulate organ-specific exposure. Anomalies, such as acetaldehyde peaks preceding ethanol in breath analyses, may reflect microbial acetaldehyde production in the upper airway, requiring microbial profiling in study designs .

Q. How do bound forms of acetaldehyde in complex matrices (e.g., wine) affect analytical accuracy?

Acetaldehyde reversibly binds to sulfites, phenols, and proteins, necessitating speciation analysis. Sequential extraction (e.g., free vs. sulfite-bound fractions) and kinetic studies of adduct formation are critical. Techniques like headspace GC-MS with derivatization or NMR can resolve these species, as irreversible adducts previously reported may actually re-release acetaldehyde under specific conditions .

Q. What are the challenges in modeling acetaldehyde’s role in oxidative stress using in vitro systems?

Artifacts from spontaneous oxidation in cell culture media (e.g., ethanol contamination) must be controlled. Thiourea or catalase inhibitors are used to suppress non-enzymatic acetaldehyde generation. Biomarker studies require standardized protocols for measuring DNA-adducts (e.g., N²-ethylidene-dGuo) and accounting for inter-laboratory variability in headspace GC calibration .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictions in adsorption parameters derived from optimization vs. direct measurement?

For reactive compounds like acetaldehyde, direct measurement via breakthrough experiments is infeasible due to self-reactivity. Parameter estimation via nonlinear fitting to Langmuir isotherms (e.g., Table 5 in ) must include uncertainty quantification. Sensitivity analysis (e.g., Monte Carlo simulations) validates model robustness against measurement noise.

Q. What strategies mitigate artifactual acetaldehyde formation in biodegradation studies?

Use sterile controls with microbial inhibitors (e.g., sodium azide) to distinguish enzymatic vs. abiotic degradation. For microbial strains like Bacillus velezensis, optimize fermentation conditions (e.g., pH, temperature) via single-factor and response surface methodologies to maximize degradation efficiency while minimizing byproduct interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.